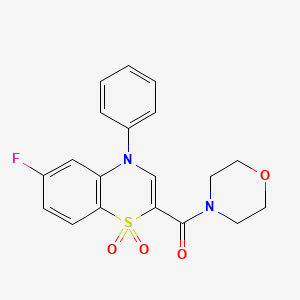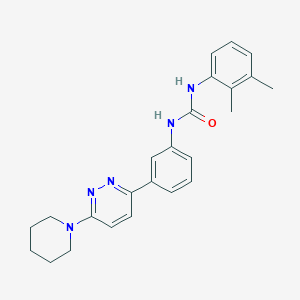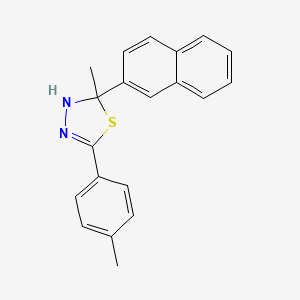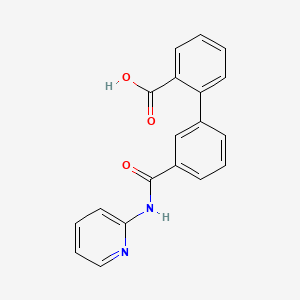
(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazine core, which is known for its diverse biological activities, and a morpholine moiety, which often enhances the solubility and bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the fluorine atom and the morpholine group. Common reagents used in these reactions include fluorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the benzothiazine core.
Scientific Research Applications
Chemistry
In chemistry, (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. The benzothiazine core is known for its antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable target for drug discovery and development.
Medicine
In medicine, (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products and processes, leading to more efficient and sustainable solutions.
Mechanism of Action
The mechanism of action of (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE involves its interaction with specific molecular targets in the body. The benzothiazine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The morpholine group enhances the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
- (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-METHOXYPHENYL)METHANONE
- (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-BENZO[B][1,4]THIAZIN-2-YL)(PYRROLIDIN-1-YL)METHANONE
- (3,4-DIMETHOXYPHENYL)(6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)METHANONE
Uniqueness
Compared to similar compounds, (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE stands out due to the presence of the morpholine group, which enhances its solubility and bioavailability. This unique feature makes it a more effective candidate for various applications, particularly in medicine and biology.
Properties
Molecular Formula |
C19H17FN2O4S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H17FN2O4S/c20-14-6-7-17-16(12-14)22(15-4-2-1-3-5-15)13-18(27(17,24)25)19(23)21-8-10-26-11-9-21/h1-7,12-13H,8-11H2 |
InChI Key |
DRQVSYBUBDWMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethylbenzyl)piperidine-3-carboxamide](/img/structure/B11198944.png)
![N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide](/img/structure/B11198945.png)
![methyl 4-({[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B11198957.png)
![Methyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11198963.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11198966.png)
![4-amino-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B11198973.png)
![Ethyl 4-{[(5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11198978.png)
![N-(4-chlorobenzyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11198983.png)



![N-[(4-fluorophenyl)methyl]-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11199017.png)
![N-(2,3-dichlorophenyl)-2-[(2Z)-2-[(3,4-dimethylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11199028.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11199030.png)
